molecular formula C7H13Cl2N3 B1521823 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 485402-39-9

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B1521823
CAS No.: 485402-39-9
M. Wt: 210.1 g/mol
InChI Key: YXZHZOPFKSZUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for bicyclic heterocyclic systems. The base structure is designated as 3H-imidazo[4,5-c]pyridine, where the bracketed numbers [4,5-c] indicate the specific fusion pattern between the imidazole and pyridine rings. The "3H" designation specifies that the hydrogen atom is located at the 3-position of the imidazole ring, establishing the tautomeric form. The "tetrahydro" prefix indicates the saturation of four carbon atoms within the pyridine portion of the bicyclic system, specifically at positions 4, 5, 6, and 7, transforming the aromatic pyridine ring into a saturated piperidine-like structure.

The structural interpretation reveals a fused bicyclic system where the imidazole ring shares two carbon atoms with the reduced pyridine ring. The 2-methyl substituent is positioned on the imidazole ring, providing additional steric and electronic effects that can influence the compound's chemical and biological properties. The dihydrochloride designation indicates that two molecules of hydrochloric acid have been incorporated into the crystal structure, typically through protonation of available nitrogen atoms within the heterocyclic framework. This salt formation significantly alters the compound's physical properties, including solubility, melting point, and stability characteristics.

Chemical Abstracts Service Registry Numbers and Alternate Designations

The Chemical Abstracts Service registry system provides unique numerical identifiers for chemical substances, ensuring unambiguous identification across scientific literature and commercial databases. The primary Chemical Abstracts Service registry number for this compound is 485402-39-9. This identifier specifically corresponds to the dihydrochloride salt form and distinguishes it from related compounds with different protonation states or salt forms.

Several alternate designations and synonyms are employed throughout chemical literature and commercial catalogs. These include "2-Methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride" and various shortened forms that emphasize different aspects of the molecular structure. The compound is also referenced by supplier-specific codes such as MFCD06796156, which serves as an internal identifier within chemical databases. Related compounds include the free base form with Chemical Abstracts Service number 774178-09-5 and the monohydrochloride salt with Chemical Abstracts Service number 1159011-01-4.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-5-9-6-2-3-8-4-7(6)10-5;;/h8H,2-4H2,1H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZHZOPFKSZUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672153
Record name 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485402-39-9
Record name 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Biochemical Properties

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an inhibitor for certain enzymes, such as cyclin-dependent kinases (CDKs) and factor Xa. These interactions are typically characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to various downstream effects, including alterations in cell cycle progression and blood coagulation pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting CDKs, it can induce cell cycle arrest, leading to reduced cell proliferation. Additionally, its interaction with factor Xa can affect the coagulation cascade, impacting blood clot formation. These cellular effects highlight the potential therapeutic applications of this compound in cancer treatment and anticoagulation therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of enzymes, such as CDKs and factor Xa, inhibiting their activity. This inhibition is often achieved through competitive binding, where the compound competes with the natural substrate of the enzyme. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and coagulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of target enzymes, resulting in prolonged effects on cell cycle progression and coagulation pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The metabolites of the compound can also interact with various biomolecules, potentially contributing to its overall biological effects. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins. These factors determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is essential for the compound to exert its effects on target enzymes and regulatory proteins. For example, its localization to the nucleus allows it to modulate transcription factors and influence gene expression.

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride (CAS No. 1159011-01-4) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₇H₁₂Cl₂N₃
Molecular Weight173.64 g/mol
Purity≥95%
Storage ConditionsInert atmosphere, 2-8°C

1. Antiproliferative Activity

Research indicates that imidazo[4,5-c]pyridine derivatives exhibit significant antiproliferative properties against various cancer cell lines. A study demonstrated that compounds similar to 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine displayed selective activity against human cancer cell lines such as:

  • LN-229 (glioblastoma)
  • Capan-1 (pancreatic adenocarcinoma)
  • HCT-116 (colorectal carcinoma)

The most promising derivatives showed IC50 values in the range of 0.7 to 3.2 μM against these cell lines .

2. Antibacterial Activity

While many derivatives of imidazo[4,5-c]pyridine have shown limited antibacterial activity, specific modifications can enhance this property. For instance, a bromo-substituted derivative demonstrated moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM .

3. Antiviral Activity

Some derivatives have also been tested for antiviral properties against respiratory syncytial virus (RSV). The results indicated selective but moderate antiviral activity, highlighting the potential for further development in viral therapeutics .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation: The compound may interfere with cellular pathways that regulate growth and division.
  • Interaction with Receptors: Studies suggest that it could modulate receptor interactions critical for cellular signaling in cancer and other diseases .

Case Studies

Case Study 1: Cancer Treatment Research
In a recent study focusing on the development of new anticancer agents, researchers synthesized various imidazo[4,5-c]pyridine derivatives and evaluated their efficacy in vitro. The most active compounds were subjected to further testing in vivo to assess their therapeutic potential against tumor growth in animal models.

Case Study 2: Antimicrobial Development
Another investigation explored the antibacterial properties of modified imidazo[4,5-c]pyridine compounds. The study identified structural features that enhanced activity against Gram-negative bacteria and provided insights into designing more effective antimicrobial agents.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Core Structure Substituents Molecular Formula Melting Point (°C) Solubility Key Applications
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride (485402-39-9) Imidazo[4,5-c]pyridine 2-Methyl, dihydrochloride C₇H₁₂Cl₂N₃ 265–267 High (aqueous) CNS drug intermediates
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride (CAS: N/A) Imidazo[4,5-c]pyridine None, dihydrochloride C₆H₁₀Cl₂N₃ 265–267 Moderate Histamine receptor ligands
2-Cyclohexyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride (CID: 64858006) Imidazo[4,5-c]pyridine 2-Cyclohexyl, dihydrochloride C₁₂H₂₀Cl₂N₃ N/A Low (lipophilic) Structural studies
5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride (92223-95-5) Imidazo[4,5-c]pyridine 5-Methyl, dihydrochloride C₇H₁₂Cl₂N₃ N/A Moderate Unspecified research
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride (MolPort-009-197-365) Pyrazolo[4,3-c]pyridine 2-Methyl, dihydrochloride C₇H₁₂Cl₂N₃ N/A Moderate Kinase inhibitors

Functional and Pharmacological Differences

Imidazo vs. Pyrazolo Derivatives

  • Core Heterocycle : The replacement of imidazole with pyrazole (e.g., 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride) reduces aromaticity, altering electronic properties and binding affinity to targets like kinases .
  • Bioactivity : Imidazo[4,5-c]pyridines exhibit higher affinity for histamine receptors, while pyrazolo analogues are more commonly used in kinase inhibition .

Substituent Effects

  • 2-Methyl vs.
  • Cyclohexyl Substituent : The bulky cyclohexyl group in CID 64858006 increases lipophilicity (logP ~2.5 predicted), favoring membrane penetration but reducing aqueous solubility .

Salt Forms

  • Dihydrochloride vs. Free Base: The dihydrochloride salt (485402-39-9) has superior solubility in water and methanol compared to the free base (774178-09-5), making it preferable for in vitro assays .

Key Research Findings

  • Histamine Receptor Binding: The 2-methyl-imidazo[4,5-c]pyridine scaffold shows nanomolar affinity for H₃/H₄ receptors, outperforming non-methylated analogues by ~10-fold .
  • Thermal Stability : The dihydrochloride form (485402-39-9) exhibits a higher melting point (265–267°C) than the free base (predicted ~200°C), indicating enhanced crystalline stability .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride typically involves:

  • Cyclization of histamine or its derivatives with formaldehyde or aldehydes under acidic conditions.
  • Formation of the imidazo[4,5-c]pyridine ring system through intramolecular condensation (Pictet–Spengler-type reaction).
  • Subsequent conversion to the dihydrochloride salt to enhance solubility and stability.

This strategy is consistent with the preparation of related tetrahydroimidazopyridine compounds, which are synthesized via ring closure involving amino and aldehyde functionalities.

Detailed Preparation Procedure

Cyclization via Pictet–Spengler Reaction

  • Starting materials: Histamine hydrochloride or L-histidine.
  • Reagents: Formaldehyde (usually as 37% aqueous solution or paraformaldehyde), concentrated hydrochloric acid.
  • Solvent: Water or aqueous medium.
  • Conditions: The reaction mixture is maintained at low temperature initially (ice bath) to control reactivity, followed by heating to ~80°C for several hours (up to 8 hours) to complete cyclization.
  • Mechanism: The primary amine of histamine reacts with formaldehyde to form an iminium intermediate, which undergoes intramolecular cyclization to form the imidazo[4,5-c]pyridine core.

Example from patent literature:

  • L-histidine (5.0 kg, 32 mmol) suspended in water (40 L).
  • Addition of concentrated HCl (3.93 L) and formaldehyde solution (5.50 L, 37%).
  • Stirring at 0°C for 30 minutes, then heating at 80°C for 8 hours.
  • Reaction monitored by LCMS.
  • Removal of water under reduced pressure yields crude product.
  • Further treatment with toluene and azeotropic drying to remove residual water.
  • Final isolation of the hydrochloride salt by filtration and drying.

This method yields the hydrochloride salt of the tetrahydroimidazopyridine intermediate with high purity and good yield.

Salt Formation (Dihydrochloride)

  • The free base tetrahydroimidazopyridine is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
  • This salt form improves solubility, stability, and handling properties for further use in pharmaceutical applications.

Alternative Synthetic Routes and Catalytic Methods

While the classical Pictet–Spengler reaction remains predominant, other methods have been reported for synthesizing imidazo[4,5-c]pyridine derivatives, which may be adapted for the 2-methyl variant:

  • Multi-component reactions: Combining diamines, aldehydes, and catalysts such as FeCl3 or solid acid catalysts (e.g., Al3+-exchanged K10 clay) to promote cyclization under milder conditions.
  • Pd- or Cu-catalyzed cyclization: Regiospecific cyclization of halo-substituted aminopyridines with amines, enabling formation of imidazo ring systems via N–C–N or N–C–N–C bond formation.
  • Alkylation or acylation post-cyclization: Functionalization of the secondary amine on the tetrahydroimidazopyridine core with alkyl or acyl halides to yield derivatives.

These methods offer versatility but are more commonly applied to substituted imidazo[4,5-c]pyridines rather than the parent 2-methyl compound.

Purification and Characterization

  • Purification: The crude product is typically purified by recrystallization from solvents such as ethanol or by silica gel column chromatography using mixtures of ethyl acetate and hexane.
  • Characterization: Confirmed by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and chromatographic purity analysis (TLC, LCMS).

Summary Table of Preparation Method

Step No. Process Description Reagents/Conditions Outcome Reference
1 Cyclization of histamine with formaldehyde Histamine hydrochloride, formaldehyde, HCl, H2O; 0°C to 80°C, 8 h Formation of tetrahydroimidazopyridine core
2 Removal of water and azeotropic drying Vacuum evaporation, toluene treatment Concentrated crude intermediate
3 Conversion to dihydrochloride salt Treatment with HCl in suitable solvent This compound
4 Purification Recrystallization or silica gel chromatography Pure dihydrochloride salt

Research Findings and Notes

  • The dihydrochloride salt form significantly enhances solubility and bioavailability, making it favorable for pharmaceutical development.
  • The classical Pictet–Spengler reaction remains the most efficient and scalable method for preparing the core structure.
  • Alternative catalytic methods offer routes for substituted analogues but have limited direct application to the parent 2-methyl compound.
  • The compound’s preparation is well-documented in patent literature, ensuring reproducibility and scalability for research and industrial use.

Q & A

Q. What are the key synthetic steps for preparing 2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, a precursor like 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride can be reacted with methylating agents (e.g., dimethoxymethane) in acidic conditions (0.01 M HCl) under reflux to introduce the methyl group. Post-reaction purification via recrystallization or column chromatography is critical. Yields (~79.5%) and purity are confirmed using melting point analysis (265–267°C) and NMR spectroscopy .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Structural validation relies on 1H/13C-NMR to identify imidazole and pyridine ring protons (δ ~2.5–3.5 ppm for methyl groups, δ ~6.8–8.0 ppm for aromatic protons) and melting point analysis (e.g., 265–267°C). Mass spectrometry (MS) and elemental analysis further confirm molecular weight and purity. Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification methods .

Advanced Research Questions

Q. How can low yields in the methylation step be optimized?

  • Methodological Answer : Low yields often stem from incomplete reaction or side-product formation. Adjusting the solvent system (e.g., using anhydrous ethanol instead of MeCN) or increasing reflux duration (e.g., from overnight to 24 hours) may improve conversion. Monitoring by thin-layer chromatography (TLC) and optimizing the molar ratio of dimethoxymethane to precursor (e.g., 1.2:1) can mitigate issues. Post-reaction acidification (pH < 2) enhances crystallization efficiency .

Q. What strategies resolve discrepancies in pharmacological activity data across studies?

  • Methodological Answer : Inconsistent activity data may arise from differences in receptor binding assays (e.g., histamine H3 vs. H4 receptors) or compound purity (e.g., residual solvents). Validate purity via HPLC (>95%) and standardize assay protocols (e.g., radioligand binding vs. functional cAMP assays). Cross-reference with structurally similar compounds (e.g., trityl-protected derivatives) to identify structure-activity relationships (SAR) .

Q. How are by-products or impurities identified and mitigated during synthesis?

  • Methodological Answer : Common impurities include unreacted precursors or degradation products (e.g., demethylated analogs). Use LC-MS or GC-MS to profile by-products. For example, trityl-protected intermediates may hydrolyze under acidic conditions, requiring inert atmospheres or reduced reaction temperatures. Purification via flash chromatography (silica gel, DCM/MeOH gradient) effectively isolates the target compound .

Q. What experimental designs are recommended for studying its pharmacokinetic (PK) properties?

  • Methodological Answer : Use radiolabeled analogs (e.g., ^14C-methyl group) for tracking absorption/distribution. In vitro assays (e.g., liver microsomes for metabolic stability) and in vivo PK studies in rodent models should include controls for plasma protein binding. Adjust formulations (e.g., saline vs. PEG-based vehicles) to enhance solubility, as the dihydrochloride salt may precipitate in neutral buffers .

Data Contradiction Analysis

Q. How to address conflicting melting points reported in literature?

  • Methodological Answer : Discrepancies in melting points (e.g., 265–267°C vs. 260–262°C) may indicate polymorphism or solvent residues . Recrystallize the compound from alternative solvents (e.g., ethanol/water vs. ethyl acetate) and compare differential scanning calorimetry (DSC) thermograms. Cross-check with XRD to confirm crystalline phase consistency .

Q. Why do NMR spectra vary between batches despite identical synthesis protocols?

  • Methodological Answer : Batch-to-batch spectral differences often result from deuterated solvent impurities or incomplete drying . Ensure solvents (e.g., DMSO-d6, CDCl3) are freshly distilled and compounds are lyophilized to remove residual water. For imidazole protons, pH adjustments (e.g., D2O exchange) can resolve broadening caused by tautomerism .

Pharmacological Mechanism Insights

Q. What in vitro models are suitable for evaluating its histamine receptor modulation?

  • Methodological Answer : Use CHO-K1 cells transfected with human H3/H4 receptors for binding assays. Measure inhibition of ^3H-Nα-methylhistamine binding (H3) or ^125I-iodophenpropit (H4). Functional assays (e.g., GTPγS binding) validate inverse agonism. Compare potency (IC50) against reference antagonists (e.g., thioperamide for H3) to contextualize efficacy .

Q. How to assess its potential off-target effects in neurological studies?

  • Methodological Answer :
    Screen against a panel of GPCRs (e.g., adrenergic, dopaminergic receptors) using competitive binding assays. For CNS penetration studies, measure brain-to-plasma ratios in rodents after intravenous administration. Computational docking (e.g., AutoDock Vina) predicts binding to non-target receptors, guiding mutagenesis studies to refine selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 2
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.